molecular formula C10H18N2 B081992 Adamantane-1,3-diamine CAS No. 10303-95-4

Adamantane-1,3-diamine

Cat. No.: B081992
CAS No.: 10303-95-4
M. Wt: 166.26 g/mol
InChI Key: FOLJMFFBEKONJP-UHFFFAOYSA-N
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Description

Adamantane-1,3-diamine is an organic compound belonging to the adamantane family, characterized by its unique polycyclic structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications. This compound, specifically, features two amino groups attached to the adamantane framework, which imparts distinct chemical properties and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adamantane-1,3-diamine typically involves the reaction of dimethyl adipate with an excess of aminoethanol . Another method includes the amidation of 1,3-adamantane dicarboxylic acid followed by Hofmann degradation . These methods provide efficient routes to obtain the desired diamine compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Adamantane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Adamantane-1,3-diamine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Adamantane-1,3-diamine stands out due to the presence of two amino groups, which enhances its reactivity and potential for functionalization compared to other adamantane derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

adamantane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJMFFBEKONJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276893
Record name Adamantane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10303-95-4
Record name 1,3-Diaminoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10303-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diaminoadamantane
Source ChemIDplus
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Record name Adamantane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1,3-diamine
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Synthesis routes and methods

Procedure details

To an autoclave, 10 mmole of 1,3-dinitroadamantane obtained by the method of Example 16, 5% Pd-C (10 mole % of Pd relative to a substrate), 1 ml of dilute hydrochloric acid and 10 ml of methanol were charged. The mixture was stirred for 2 hours at 80° C. in an atmosphere of hydrogen at 30 atm. As a result, the conversion of 1,3-dinitroadamantane was 99%, and 1,3-diaminoadamantane (yield 95%) was formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the rigid structure of Adamantane-1,3-diamine influence the properties of polymers it forms?

A1: The incorporation of this compound into polymer backbones significantly impacts their thermal and mechanical properties. [, ] Due to its rigid, bulky structure, this diamine restricts chain mobility within the polymer matrix. This restriction leads to higher glass transition temperatures (Tg), indicating enhanced thermal stability and resistance to deformation at elevated temperatures. For instance, polyimides synthesized with this compound exhibited Tg values as high as 340°C. [] This characteristic makes them suitable for applications requiring high-temperature resistance, such as aerospace components or electronic substrates.

Q2: Can this compound be used to improve the performance of optoelectronic devices?

A2: Research suggests that this compound can be strategically incorporated into copolymers to enhance the performance of optoelectronic devices. [] For example, when used in conjunction with hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 2,2′-Bis(trifluoromethyl)benzidine (TFMB), this compound contributes to the creation of copolyimide films with high transparency and excellent thermal stability. [] This combination of properties makes these materials promising candidates for use as heat-resistant plastic substrates in optoelectronic applications.

Q3: Besides polymers, are there other applications for this compound in materials chemistry?

A3: Yes, this compound serves as a valuable building block for synthesizing various organic compounds, including ligands for metal complexes. [] For example, it has been successfully employed in the synthesis of Salen aluminum complexes. [] These complexes, after activation, demonstrate significant catalytic activity in the polymerization of rac-lactide, highlighting the potential of this compound derivatives in catalyst design and development.

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